4-Ethyl-4-methylmorpholin-4-ium Iodide (CAS 4186-70-3): A Comprehensive Technical Guide on Synthesis, Physicochemical Properties, and Advanced Applications
4-Ethyl-4-methylmorpholin-4-ium Iodide (CAS 4186-70-3): A Comprehensive Technical Guide on Synthesis, Physicochemical Properties, and Advanced Applications
Executive Summary
4-Ethyl-4-methylmorpholin-4-ium iodide (commonly referred to as N-ethyl-N-methylmorpholinium iodide or EMMPI) is a quaternary ammonium salt characterized by a heterocyclic morpholine ring. Recognized for its exceptional thermal stability, wide electrochemical window, and unique structural rigidity, EMMPI has transitioned from a niche phase-transfer catalyst to a critical component in next-generation energy conversion systems [1].
As a highly tunable ionic liquid precursor and organic spacer, this compound is currently at the forefront of research in dye-sensitized solar cells (DSSCs), tin-based perovskite solar cells (PSCs), and advanced electrochemical energy storage. This whitepaper provides researchers and materials scientists with an authoritative, in-depth analysis of EMMPI's physicochemical profile, validated synthesis protocols, and mechanistic applications in optoelectronics.
Physicochemical Profiling and Structural Causality
The utility of EMMPI stems directly from its molecular architecture. The compound consists of a morpholine ring—a six-membered heterocycle containing both an ether oxygen and a quaternized nitrogen atom—paired with an iodide counterion.
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The Ether Oxygen: Imparts a localized dipole and acts as a hydrogen-bond acceptor. This is critical for coordinating with metal cations (e.g., Sn2+ , Pb2+ ) and stabilizing crystal lattices in perovskite materials [2].
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The Quaternary Nitrogen: Provides the permanent positive charge necessary for ionic conductivity and phase-transfer capabilities. The asymmetric alkyl substitution (ethyl and methyl) disrupts crystal lattice packing compared to symmetric analogs, lowering the melting point and facilitating its use as an ionic liquid.
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The Iodide Anion: Serves as a highly polarizable nucleophile, essential for the I−/I3− redox couple in solar cells and for passivating halide vacancies in crystal structures [3].
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 4-Ethyl-4-methylmorpholin-4-ium iodide |
| CAS Registry Number | 4186-70-3 |
| Molecular Formula | C7H16INO |
| Molecular Weight | 257.113 g/mol |
| Appearance | White to light-yellow crystalline solid |
| Solubility | Highly soluble in water, methanol, and acetonitrile; insoluble in non-polar organics |
| Primary Applications | Electrolytes, Perovskite Solar Cells, Phase Transfer Catalysis, Metal Plating |
Validated Synthesis & Purification Protocol
The synthesis of EMMPI relies on the Menschutkin reaction —a classic SN2 nucleophilic substitution where a tertiary amine is alkylated by an alkyl halide to form a quaternary ammonium salt [4].
Experimental Methodology: Anhydrous SN2 Alkylation
Self-Validating System: The success of this protocol hinges on the strict exclusion of water. Because quaternary ammonium iodides are highly hygroscopic, trace moisture will drastically narrow the electrochemical window of the final product, rendering it unfit for battery or solar cell applications. The protocol below incorporates mandatory desiccation steps to validate purity.
Reagents:
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N-Methylmorpholine (Nucleophile, >99% purity, distilled over CaH2 )
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Ethyl Iodide (Electrophile, >99% purity, stored over copper wire to prevent iodine formation)
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Acetonitrile (Anhydrous, HPLC grade)
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Ethyl Acetate (For precipitation/washing)
Step-by-Step Workflow:
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Preparation: In a flame-dried, nitrogen-purged two-neck round-bottom flask equipped with a reflux condenser, dissolve 1.0 molar equivalent of N-methylmorpholine in anhydrous acetonitrile (approx. 2 M concentration).
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Causality of Solvent Choice: Acetonitrile ( ϵ=37.5 ) is a polar aprotic solvent. It stabilizes the charge-separated transition state of the SN2 reaction, significantly lowering the activation energy, without hydrogen-bonding to the nucleophile (which would otherwise dampen its reactivity).
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Alkylation: Dropwise, add 1.1 molar equivalents of ethyl iodide over 30 minutes at 0°C to control the initial exothermic reaction.
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Reflux: Heat the mixture to 60–65°C and stir vigorously under a continuous nitrogen atmosphere for 12–24 hours. The progression of the reaction is visually indicated by the precipitation of the EMMPI salt, as it is insoluble in warm acetonitrile.
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Isolation: Cool the mixture to room temperature, then to 4°C to maximize crystallization. Filter the crude white precipitate under a vacuum using a Schlenk frit.
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Purification: Wash the crude salt extensively with cold, anhydrous ethyl acetate to remove unreacted starting materials and non-polar impurities. Recrystallize from a minimal amount of hot absolute ethanol or an acetone/ethyl acetate mixture.
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Critical Drying: Transfer the purified crystals to a vacuum oven. Dry at 60°C under high vacuum (< 0.1 mbar) for 48 hours.
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Validation: Perform Karl Fischer titration on the final powder. Moisture content must be < 50 ppm for electrochemical applications.
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Workflow for the SN2 synthesis of EMMPI emphasizing anhydrous conditions and purification.
Mechanistic Applications in Advanced Technologies
Defect Passivation in Tin-Based Perovskite Solar Cells (PSCs)
Lead-based perovskites dominate the solar landscape but face severe toxicity concerns. Tin-based perovskites (e.g., FASnI3 ) are the leading eco-friendly alternative, but they suffer from rapid oxidation of Sn2+ to Sn4+ . This oxidation creates tin vacancies that act as non-radiative recombination centers, destroying device efficiency [2].
EMMPI and its structural analogs (like morpholinium iodide) are now utilized as molecularly engineered alicyclic organic spacers to form 2D/3D hybrid perovskite structures.
The Mechanism of Action:
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Steric Rigidity: Unlike linear alkylammonium spacers, the cyclic morpholinium cation ( MP+ ) introduces significant steric hindrance. When incorporated into the perovskite precursor solution, it forces the formation of a highly oriented, structurally rigid 2D capping layer over the 3D perovskite bulk.
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Hydrogen Bonding: The ether oxygen within the morpholine ring engages in strong C−H⋯O and N−H⋯O intermolecular hydrogen bonding with the surrounding organic cations (like Formamidinium) and the inorganic octahedra. Causality: This dense hydrogen-bond network physically blocks the ingress of oxygen and moisture, effectively shutting down the Sn2+→Sn4+ oxidation pathway [3].
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Halide Vacancy Filling: The iodide anion ( I− ) provided by EMMPI directly fills iodine vacancies at the grain boundaries, passivating trap states and increasing carrier diffusion lengths.
Mechanistic pathway of EMMPI in stabilizing 2D/3D perovskite solar cell architectures.
Electrolytes and Phase Transfer Catalysis
Beyond optoelectronics, EMMPI is a highly effective phase-transfer catalyst (PTC). In biphasic organic synthesis (e.g., aqueous/organic mixtures), the amphiphilic nature of the 4-ethyl-4-methylmorpholin-4-ium cation allows it to shuttle water-soluble anions into the organic phase.
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Electrochemical Stability: Because the nitrogen atom is fully quaternized and embedded within a stable alicyclic ring, EMMPI resists both cathodic reduction and anodic oxidation over a wide voltage range. This makes it an ideal supporting electrolyte for metal plating, electropolishing, and redox flow batteries where traditional aqueous electrolytes would decompose [4].
Handling, Safety, and Storage
As a quaternary ammonium halide, EMMPI requires specific handling protocols to maintain its integrity:
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Hygroscopicity: The compound rapidly absorbs atmospheric moisture. It must be stored in a tightly sealed container within an argon or nitrogen-filled glovebox.
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Light Sensitivity: Iodide salts are prone to photo-oxidation, releasing free iodine ( I2 ), which turns the white powder yellow/brown. Store in amber glass vials away from direct UV/ambient light.
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Toxicity: While less toxic than heavy-metal precursors, it is a severe eye and skin irritant. Standard PPE (nitrile gloves, safety goggles, and a particulate respirator) is mandatory during handling.
References
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Title: EMMPI CAS 4186-70-3 Product Specifications Source: Watson International Ltd / Ulcho Biochemical Ltd URL: [Link]
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Title: Innovative Materials for High-Performance Tin-Based Perovskite Solar Cells: A Review Source: MDPI (Materials) URL: [Link]
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Title: Molecularly Engineered Alicyclic Organic Spacers for 2D/3D Hybrid Tin-based Perovskite Solar Cells Source: PubMed / National Institutes of Health (NIH) URL: [Link]
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Title: Ionic liquids based on N-alkyl-N-methylmorpholinium salts as potential electrolytes Source: KAIST Open Access Self-Archiving System (KOASAS) URL: [Link]
